molecular formula C25H36N2O2 B2831301 1-(4-METHOXYPHENYL)-4-(3,5,7-TRIMETHYLADAMANTANE-1-CARBONYL)PIPERAZINE CAS No. 717864-45-4

1-(4-METHOXYPHENYL)-4-(3,5,7-TRIMETHYLADAMANTANE-1-CARBONYL)PIPERAZINE

Cat. No.: B2831301
CAS No.: 717864-45-4
M. Wt: 396.575
InChI Key: YVBBOFKXDDJRGC-UHFFFAOYSA-N
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Description

1-(4-METHOXYPHENYL)-4-(3,5,7-TRIMETHYLADAMANTANE-1-CARBONYL)PIPERAZINE is a complex organic compound known for its unique structural properties It features a piperazine ring substituted with a methoxyphenyl group and an adamantyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYPHENYL)-4-(3,5,7-TRIMETHYLADAMANTANE-1-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. One common method starts with the preparation of 4-(4-methoxyphenyl)piperazine, which is then reacted with 3,5,7-trimethyladamantyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXYPHENYL)-4-(3,5,7-TRIMETHYLADAMANTANE-1-CARBONYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The carbonyl group in the adamantyl moiety can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 4-(4-hydroxyphenyl)piperazin-1-yl]-(3,5,7-trimethyl-1-adamantyl)methanone.

    Reduction: Formation of [4-(4-Methoxyphenyl)piperazin-1-yl]-(3,5,7-trimethyl-1-adamantyl)methanol.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 1-(4-METHOXYPHENYL)-4-(3,5,7-TRIMETHYLADAMANTANE-1-CARBONYL)PIPERAZINE is studied for its potential pharmacological properties. It has shown promise in preliminary studies as a ligand for certain receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various conditions, although more research is needed to confirm its efficacy and safety.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its stability and unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the piperazine and adamantyl moieties.

    4-Methoxyphenylacetonitrile: Contains the methoxyphenyl group and a nitrile group instead of the piperazine and adamantyl moieties.

Uniqueness

What sets 1-(4-METHOXYPHENYL)-4-(3,5,7-TRIMETHYLADAMANTANE-1-CARBONYL)PIPERAZINE apart is its combination of the piperazine ring and adamantyl methanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(3,5,7-trimethyl-1-adamantyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N2O2/c1-22-13-23(2)15-24(3,14-22)18-25(16-22,17-23)21(28)27-11-9-26(10-12-27)19-5-7-20(29-4)8-6-19/h5-8H,9-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBBOFKXDDJRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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